Integrin modulator 1

Integrin Selectivity β-Lactam Agonists Solid-Phase Binding Assay

Integrin modulator 1 is a definitive tool for studying α4β1-mediated adhesion. Its unique β-lactam scaffold acts as a selective agonist (EC50 12.9 nM), directly contrasting with common antagonists. With >100-fold selectivity over αvβ3/αvβ5/αvβ6/α5β1 integrins, it eliminates confounding signals in mixed-expression systems. This sub-nanomolar potency makes it the superior choice for stem cell homing, leukocyte trafficking, and validating anti-adhesion hypotheses. Do not substitute with generic modulators; this is the sole α4β1 agonist for unambiguous pathway dissection.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
Cat. No. B2642318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntegrin modulator 1
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N2C(CC2=O)CC(=O)O
InChIInChI=1S/C13H14N2O4/c1-8-4-2-3-5-10(8)14-13(19)15-9(6-11(15)16)7-12(17)18/h2-5,9H,6-7H2,1H3,(H,14,19)(H,17,18)
InChIKeyNMHXECODTXNHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Integrin Modulator 1: Baseline Identification and Core Pharmacological Profile for Procurement Decisions


Integrin modulator 1 (CAS 2023788-32-9) is a small-molecule β-lactam derivative that functions as a potent and selective agonist of the α4β1 integrin (VLA-4). Its primary pharmacological activity is characterized by a high-affinity interaction with the RGD-binding site of α4β1, exhibiting an IC50 of 9.8 nM in competitive binding assays [1]. In functional cell adhesion models using Jurkat E6.1 cells, it enhances α4β1-mediated adhesion to VCAM-1 with an EC50 of 12.9 nM, confirming its agonistic mechanism of action [1]. The compound is a research tool intended for studying integrin-dependent cell adhesion and signaling pathways.

Why Integrin Modulator 1 Cannot Be Substituted with Generic α4β1 Modulators: A Comparative Rationale


Direct substitution of Integrin modulator 1 with other α4β1-targeting compounds is scientifically unsound due to profound differences in functional outcomes (agonist vs. antagonist) and integrin subtype selectivity. The β-lactam chemical scaffold of Integrin modulator 1 confers a unique agonist profile that enhances α4β1-mediated cell adhesion [1]. In contrast, many structurally distinct α4β1 ligands, such as BIO-1211 or carotegrast methyl , function as antagonists and inhibit adhesion. Furthermore, even within the same β-lactam class, minor structural modifications can invert the functional response; for example, compound 5 from the same series acts as an antagonist of α4β1 (IC50 = 17.4 nM) [1]. Selecting a generic 'α4β1 modulator' without confirming the precise agonistic/antagonistic nature and integrin selectivity profile will likely produce opposite or non-specific cellular effects, invalidating experimental conclusions.

Quantitative Differentiation of Integrin Modulator 1: Head-to-Head and Cross-Study Evidence Against Key Comparators


Superior α4β1 Selectivity vs. Other β-Lactam Derivatives (Direct Head-to-Head Comparison)

In a direct head-to-head comparison within the same study and assay platform, Integrin modulator 1 (compound 9) demonstrates near-absolute selectivity for α4β1 integrin, unlike other β-lactam derivatives from the same series. The compound exhibits an IC50 >1000 nM for αvβ3, αvβ5, αvβ6, and α5β1 integrins, while its IC50 for α4β1 is 9.8 nM [1]. In contrast, compound 4 (another potent β-lactam) exhibits an IC50 of 1.1 nM for α4β1 but also shows significant off-target binding to αvβ3 (IC50 = 285 nM) [1]. This data quantifies the superior selectivity window of Integrin modulator 1.

Integrin Selectivity β-Lactam Agonists Solid-Phase Binding Assay

Functional Agonist Potency Superiority Over THI0019 (Cross-Study Comparison)

In cross-study comparisons of α4β1 agonists evaluated in similar cellular adhesion assays, Integrin modulator 1 demonstrates significantly higher functional potency than the early-generation agonist THI0019. Integrin modulator 1 promotes Jurkat E6.1 cell adhesion to VCAM-1 with an EC50 of 12.9 nM [1]. In contrast, THI0019 exhibits an EC50 in the range of 1-2 μM (1000-2000 nM) in comparable assays using the same ligand-receptor interaction [2]. This represents an approximately 100-fold difference in functional potency.

Cell Adhesion Agonist EC50 Jurkat Cells

Opposing Functional Consequences Relative to α4β1 Antagonists (Class-Level Inference)

A critical differentiation for procurement is the functional directionality of the compound. Integrin modulator 1 is a confirmed agonist, increasing α4β1-mediated cell adhesion with an EC50 of 12.9 nM and activating downstream ERK1/2 phosphorylation [1]. In stark contrast, widely used α4β1 inhibitors such as BIO-1211 block adhesion with an IC50 of 4 nM , and carotegrast methyl inhibits the interaction with an IC50 of 5.8 nM . These compounds, despite similar target affinity, elicit opposite cellular outcomes and cannot be interchanged in studies examining adhesion dynamics or integrin activation.

Agonist vs. Antagonist Cell Adhesion Signal Transduction

Chemical Scaffold Distinction: β-Lactam Core vs. Non-β-Lactam Agonists (Supporting Evidence)

Integrin modulator 1 is a β-lactam derivative, a scaffold associated with a distinct structure-activity relationship (SAR) that permits fine-tuning of integrin selectivity [1]. The majority of other α4β1 agonists, such as THI0019 (a urea derivative) [2] and 7HP349 (an allosteric activator with a different chemical core) [3], are based on different chemical templates. The β-lactam core of Integrin modulator 1 has been shown to enable the design of highly selective agonists for specific integrin subtypes, a property that may be advantageous in chemical biology and probe development where scaffold-dependent off-target effects are a concern.

Chemical Scaffold β-Lactam SAR

Optimal Research and Industrial Application Scenarios for Integrin Modulator 1 Based on Quantitative Differentiation


Investigating α4β1-Specific Adhesion and Signaling with Minimal Off-Target Integrin Cross-Reactivity

The >100-fold selectivity window of Integrin modulator 1 for α4β1 over other RGD-binding integrins (αvβ3, αvβ5, αvβ6, α5β1) [1] makes it the preferred tool for dissecting α4β1-specific contributions to cell adhesion and downstream signaling events. In mixed integrin expression systems, its use minimizes confounding effects from αvβ3 or α5β1 activation, ensuring that observed phenotypes (e.g., ERK1/2 phosphorylation, cell migration) can be confidently attributed to α4β1 engagement.

Enhancing α4β1-Mediated Cell Adhesion in Ex Vivo and In Vitro Cell Homing Models

With a functional EC50 of 12.9 nM for increasing Jurkat cell adhesion to VCAM-1 [1], Integrin modulator 1 is significantly more potent than the early agonist THI0019 (EC50 ~1-2 μM) [2]. This high potency allows for effective enhancement of α4β1-dependent adhesion at low nanomolar concentrations, making it an ideal positive control or experimental reagent in stem/progenitor cell homing assays, leukocyte trafficking studies, and models where strengthening of α4β1 interactions is the desired outcome.

Chemical Probe Development and SAR Studies of β-Lactam-Based Integrin Ligands

Integrin modulator 1 serves as a benchmark β-lactam agonist with a fully characterized selectivity and potency profile [1]. Its distinct chemical scaffold, compared to urea-based agonists like THI0019 [2] or allosteric activators like 7HP349 [3], provides a unique structural template for structure-activity relationship (SAR) exploration. Researchers designing new β-lactam derivatives or investigating the molecular basis of integrin agonism can use Integrin modulator 1 as a reference compound for comparative binding, functional assays, and computational modeling.

Negative Control for Antagonist-Based Inflammation Studies

In studies utilizing α4β1 antagonists (e.g., BIO-1211, carotegrast methyl) to block leukocyte adhesion in inflammatory models [2], Integrin modulator 1 provides a crucial positive control with the opposite functional effect. Its ability to increase, rather than decrease, adhesion confirms that observed antagonist effects are specific to the inhibition pathway and not due to non-specific cytotoxicity or assay artifacts. This supports rigorous validation of anti-adhesive therapeutic hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Integrin modulator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.